![molecular formula C20H18ClN3O6S B2482845 4-((4-氯苯基)磺酰)-N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-噁二唑-2-基)丁酰胺 CAS No. 941951-19-5](/img/structure/B2482845.png)
4-((4-氯苯基)磺酰)-N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-噁二唑-2-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of structurally related compounds involves multi-step organic synthesis processes, starting from readily available chemical precursors. For instance, the synthesis of N-substituted derivatives involving oxadiazole rings often employs the conversion of specific organic acids into esters, followed by their transformation into hydrazides, and subsequently cyclization to form the desired oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as X-ray crystallography, revealing significant details about the arrangement of atoms and the geometry of the molecule. The crystal structure analysis can provide insights into the planarity of the oxadiazole rings and the orientation of substituents, which are crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution reactions, esterification, and cyclization, leading to the formation of targeted structures with specific functional groups. The reactivity can also be influenced by the presence of sulfonyl and oxadiazole groups, which may participate in various chemical transformations (N. Watanabe et al., 2010).
科学研究应用
阿尔茨海默病研究
已合成与查询相关的化合物,旨在开发新的阿尔茨海默病候选药物。合成涉及创建3-[(5-{1-[(4-氯苯基)磺酰]-3-哌啶基}-1,3,4-噁二唑-2-基)硫基]丙酰胺的N-取代衍生物,这些衍生物已针对乙酰胆碱酯酶(AChE)的酶抑制活性进行评估,并评估了溶血活性。通过针对与疾病进展相关的特定酶,研究这些化合物的潜力,探索为阿尔茨海默病提供新的治疗途径 (Rehman et al., 2018)。
抗菌剂
研究集中在具有苯二氧杂环基的N-取代磺胺基化合物的抗菌潜力上。这些化合物的合成始于N-2,3-二氢苯并[1,4]二噁烷-6-胺与4-乙酰氨基苯磺酰氯的反应。然后测试这些化合物的抗菌活性,显示出对各种革兰氏阴性和革兰氏阳性细菌菌株具有潜在的治疗潜力 (Abbasi et al., 2016)。
酶抑制剂用于糖尿病和神经退行性疾病
已合成具有苯二氧杂环和乙酰胺基团的化合物,并对其针对α-葡萄糖苷酶和乙酰胆碱酯酶(AChE)的酶抑制活性进行了测试。这样的研究对于开发治疗糖尿病和神经退行性疾病等疾病的治疗方法至关重要,其中酶调节发挥着关键作用 (Abbasi et al., 2019)。
抗氧化和抗炎活性
一项关于合成5-((苯乙烯磺酰)甲基)-1,3,4-噁二唑/噻二唑-2-胺衍生物的研究探索了其抗氧化和抗炎活性。这项研究突出了结构相关化合物在开发新的抗氧化和抗炎药物方面的潜力,这对于治疗由氧化应激和炎症引起的各种疾病可能具有重要意义 (Sravya et al., 2019)。
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6S/c21-14-4-6-15(7-5-14)31(26,27)11-1-2-18(25)22-20-24-23-19(30-20)13-3-8-16-17(12-13)29-10-9-28-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZDQYCLGZBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

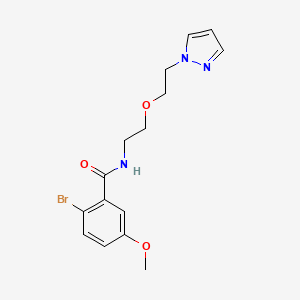
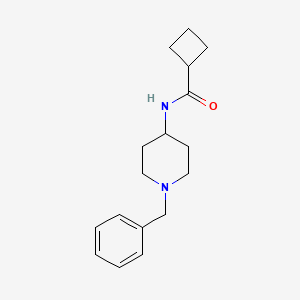

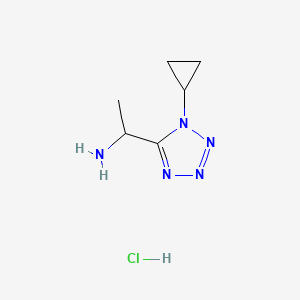
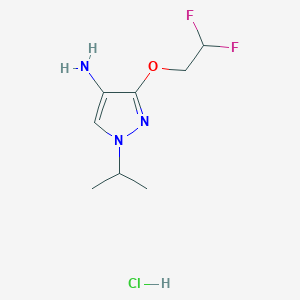

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
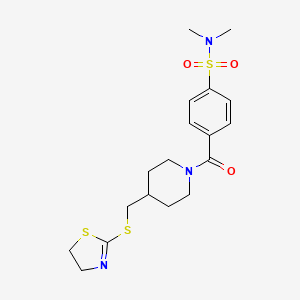

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)